N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide is a fascinating compound with a complex structure that belongs to the benzamide family. This compound is of particular interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties and unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide typically involves multi-step organic synthesis. One common route starts with the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the 2,4-dioxo functionality. The ethyl linkage is then attached, and finally, the methylthio-benzamide moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-throughput synthesis methods and automated purification systems. Key factors include the choice of solvents, catalysts, and temperature control to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the pyrimidine ring could yield dihydro derivatives with different pharmacological properties.
Substitution: The benzamide portion allows for various substitutions, particularly electrophilic aromatic substitutions, which can modify the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenation agents (e.g., N-bromosuccinimide), nitration agents (e.g., nitric acid)
Major Products
The major products formed from these reactions include oxidized sulfoxides and sulfones, reduced dihydropyrimidines, and various substituted benzamide derivatives, each with unique chemical and biological properties.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis to create novel compounds with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential use in treating diseases due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide exerts its effects involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, altering their activity and influencing cellular pathways. The compound may inhibit or activate pathways involved in cell proliferation, apoptosis, or other crucial biological processes, depending on its structure and functional groups.
Comparison with Similar Compounds
Compared to other similar benzamide derivatives, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide is unique due to its complex polycyclic structure and the presence of both dioxo and methylthio functionalities. These features confer unique chemical reactivity and biological activity, setting it apart from other compounds like:
Benzamide: Basic structure without additional functional groups.
N-(2-ethyl)-benzamide: Lacks the dioxo and pyrido[2,3-d]pyrimidine moiety.
3-(methylthio)benzamide: Simplified structure with only the methylthio group.
The uniqueness of this compound lies in its multifunctional moieties that provide distinct pathways for chemical and biological interactions.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-25-12-5-2-4-11(10-12)15(22)19-8-9-21-16(23)13-6-3-7-18-14(13)20-17(21)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXCSIMBJTUGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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